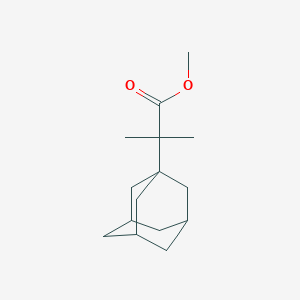
Methyl 2-(1-adamantyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-adamantyl)-2-methylpropanoate is a chemical compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
作用機序
The mechanism of action of Methyl 2-(1-adamantyl)-2-methylpropanoate is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. For example, in cancer treatment, it has been proposed that Methyl 2-(1-adamantyl)-2-methylpropanoate may act through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(1-adamantyl)-2-methylpropanoate has been shown to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
実験室実験の利点と制限
Methyl 2-(1-adamantyl)-2-methylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily achieved through simple purification techniques. It is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of Methyl 2-(1-adamantyl)-2-methylpropanoate is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of Methyl 2-(1-adamantyl)-2-methylpropanoate. In the pharmaceutical industry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In materials science, it can be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and to design experiments to study its effects.
合成法
The synthesis of Methyl 2-(1-adamantyl)-2-methylpropanoate involves the reaction between 1-adamantanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is then converted into the final product through acid-catalyzed esterification. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques such as recrystallization.
科学的研究の応用
Methyl 2-(1-adamantyl)-2-methylpropanoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agrochemicals, it has been studied for its pesticidal and herbicidal properties. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
特性
製品名 |
Methyl 2-(1-adamantyl)-2-methylpropanoate |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
methyl 2-(1-adamantyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17-3)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3 |
InChIキー |
MZQFZCCCSBHNAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
正規SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)


![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)


![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)